N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide via a simple condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Synthetic Approaches and Utility
The synthesis of heterocyclic compounds like pyrazoles and quinoxalines has been extensively studied due to their widespread application in pharmaceuticals, dyes, and materials science. A concise review by Dar and Shamsuzzaman highlights the importance of the pyrazole moiety as a pharmacophore in medicinal chemistry, showcasing its diverse biological activities and utility as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). Similarly, quinoxaline derivatives, reviewed by Pareek and Kishor, are noted for their antitumoral properties and applications as catalyst ligands, further underlining the synthetic versatility and functional importance of these heterocyclic frameworks (Pareek & Kishor, 2015).
Biological Significance
Recent research focuses on the investigation of small molecules against specific pathogens, illustrating the potential of structurally related compounds in addressing agricultural and health-related issues. Kaddouri et al. explored the antifungal pharmacophore sites of small molecules against Fusarium oxysporum, emphasizing the importance of structural features in biological activity (Kaddouri et al., 2022). This research highlights the relevance of carefully designed molecules for targeted biological effects, potentially guiding the development of new antifungal agents.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
The compound’s action results in significant changes at the molecular and cellular levels. As mentioned earlier, similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This implies that the compound could potentially lead to the death of cancer cells, thereby inhibiting tumor growth.
Safety and Hazards
Future Directions
Future research could focus on further optimization of similar compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Another potential direction could be the discovery and development of novel auxin receptor agonists .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-5-10(15-16(8)2)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNPLYGIANXAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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